
5-(4-butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butoxyphényl)-4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one est un composé organique synthétique qui appartient à la classe des pyrrolones
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(4-Butoxyphényl)-4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des benzaldéhydes substitués, des dérivés de la pyridine et d’autres composés aromatiques. Les voies de synthèse courantes peuvent impliquer :
Réactions de condensation : Combinaison d’aldéhydes aromatiques avec des amines ou d’autres nucléophiles.
Réactions de cyclisation : Formation du cycle pyrrolone par cyclisation intramoléculaire.
Transformations de groupe fonctionnel : Introduction de groupes fonctionnels spécifiques tels que les groupes butoxy, fluoro et méthyle par diverses réactions organiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu, la synthèse automatisée et des méthodes de purification avancées comme la chromatographie peuvent être utilisées.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-Butoxyphényl)-4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle à l’aide d’agents oxydants.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle ou en amines à l’aide d’agents réducteurs.
Substitution : Réactions d’halogénation, d’alkylation ou d’acylation pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes (chlore, brome), halogénures d’alkyle, chlorures d’acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques, telles que ses propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux, revêtements ou catalyseurs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials, coatings, or catalysts.
Mécanisme D'action
Le mécanisme d’action de la 5-(4-Butoxyphényl)-4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Ceux-ci peuvent inclure :
Inhibition enzymatique : Liaison et inhibition de l’activité d’enzymes spécifiques.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.
Interaction ADN/ARN : Liaison aux acides nucléiques pour affecter l’expression ou la réplication des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Méthoxyphényl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one
- 5-(4-Ethoxyphényl)-4-(3-chlorobenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one
Unicité
5-(4-Butoxyphényl)-4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-1-(pyridin-4-ylméthyl)-1H-pyrrol-2(5H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et des propriétés chimiques distinctes par rapport à des composés similaires.
Propriétés
Numéro CAS |
618075-87-9 |
|---|---|
Formule moléculaire |
C28H27FN2O4 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(4Z)-5-(4-butoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27FN2O4/c1-3-4-15-35-22-9-7-20(8-10-22)25-24(26(32)21-6-5-18(2)23(29)16-21)27(33)28(34)31(25)17-19-11-13-30-14-12-19/h5-14,16,25,32H,3-4,15,17H2,1-2H3/b26-24- |
Clé InChI |
TVJSQUGVAFILDX-LCUIJRPUSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
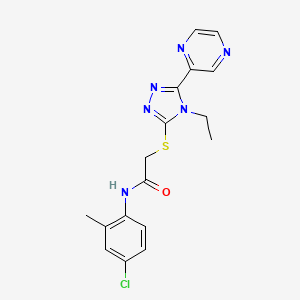
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
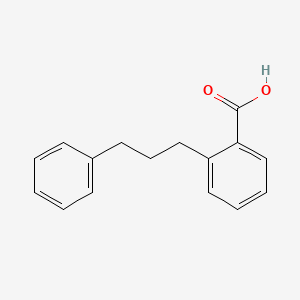
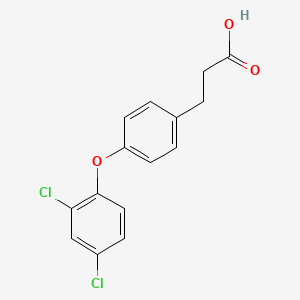
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
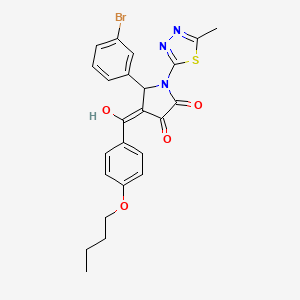
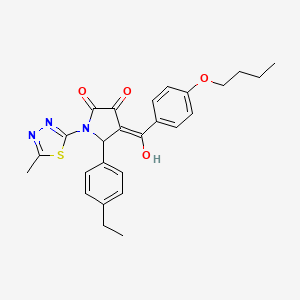

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)


